Ormetoprim-d6

Description

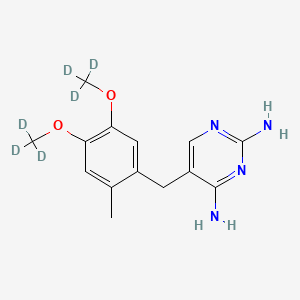

Ormetoprim-d6 is a deuterated isotopologue of ormetoprim, a diaminopyrimidine antimicrobial agent. The compound is chemically designated as 2,4-diamino-5-(6-methylveratryl)pyrimidine-d6, where six hydrogen atoms are replaced with deuterium, typically at positions critical for metabolic stability or analytical detection . This compound is primarily utilized as an internal standard in quantitative mass spectrometry (LC-MS/MS) for pharmacokinetic studies, ensuring precision in measuring ormetoprim concentrations in biological matrices . Its identifiers include:

- CAS Registry: Not explicitly listed (parent compound CAS: 6981-18-6)

- EINECS: 230-246-6

- MDL Number: MFCD00057747

- Synonyms: Rofenaid, OMP, ormetoprimum .

Properties

Molecular Formula |

C14H18N4O2 |

|---|---|

Molecular Weight |

280.35 g/mol |

IUPAC Name |

5-[[2-methyl-4,5-bis(trideuteriomethoxy)phenyl]methyl]pyrimidine-2,4-diamine |

InChI |

InChI=1S/C14H18N4O2/c1-8-4-11(19-2)12(20-3)6-9(8)5-10-7-17-14(16)18-13(10)15/h4,6-7H,5H2,1-3H3,(H4,15,16,17,18)/i2D3,3D3 |

InChI Key |

KEEYRKYKLYARHO-XERRXZQWSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=C(C=C(C(=C1)C)CC2=CN=C(N=C2N)N)OC([2H])([2H])[2H] |

Canonical SMILES |

CC1=CC(=C(C=C1CC2=CN=C(N=C2N)N)OC)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ormetoprim-d6 involves the incorporation of deuterium atoms into the ormetoprim molecule. This can be achieved through various methods, including catalytic exchange reactions where hydrogen atoms are replaced by deuterium. Specific reaction conditions, such as temperature, pressure, and the presence of catalysts, are optimized to ensure the efficient incorporation of deuterium .

Industrial Production Methods

Industrial production of this compound typically involves large-scale catalytic exchange reactions. The process is designed to maximize yield and purity while minimizing costs. Advanced techniques such as continuous flow reactors may be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Ormetoprim-d6 undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield corresponding oxides, while reduction may produce deuterated analogs of the original compound .

Scientific Research Applications

Ormetoprim-d6 (C14H12D6N4O2) is a labeled analog of Ormetoprim, an antibiotic that inhibits dihydrofolate reductase. Isotope-labeled compounds such as this compound are used in a variety of applications including environmental monitoring, medical diagnostics, and chemical research.

While specific case studies directly involving this compound were not found in the search results, research on related compounds and applications can provide context:

- ecDHFR DD Stabilizers: Research has identified novel stabilizers of E. coli dihydrofolate reductase (ecDHFR) destabilizing domain (DD), which are used to control protein degradation and stabilize fusion proteins . These stabilizers, including trimethoprim, allow for the positive regulation of fusion protein abundance and have been validated in vivo in mouse ocular and hepatic tissue .

- Bioactive Compounds: Studies on bioactive compounds from natural sources demonstrate the potential for therapeutic applications . For example, compounds derived from C. ptilosperma have shown photocytotoxic and antibacterial activities, suggesting medicinal applications .

- Antioxidant Polymers: Emerging antioxidant nanoparticle polymers have a broad range of applications in tumor-targeted drug delivery, food fortification, and antimicrobial treatment . These polymers, synthesized from sustainable antioxidants and natural monomers, inhibit cellular activation of signaling pathways and offer potential in addressing conditions like cancer and diabetes .

- Phenolic Compounds: Phenolic compounds are food-derived bioactive compounds known for their antioxidant and anti-inflammatory properties, and are in the spotlight for the management of diabetes due to their positive effects on glucose homeostasis .

Mechanism of Action

Ormetoprim-d6 exerts its effects by inhibiting the enzyme dihydrofolate reductase, which is crucial for the synthesis of folic acid in bacteria. This inhibition prevents the formation of bacterial DNA and RNA, leading to bacterial cell death. The molecular targets and pathways involved include the folate synthesis pathway and the enzyme dihydrofolate reductase .

Comparison with Similar Compounds

Structural and Functional Analogues

Ormetoprim (Non-Deuterated Parent Compound)

- Key Differences: Deuterium Substitution: Ormetoprim-d6 contains six deuterium atoms, enhancing its metabolic stability compared to the non-deuterated parent compound. This reduces cytochrome P450-mediated oxidation, prolonging half-life in analytical workflows . Analytical Utility: While ormetoprim is used therapeutically in veterinary medicine (e.g., aquaculture), this compound serves exclusively as a reference standard, avoiding isotopic interference in assays .

Trimethoprim

- Structural Similarities: Both are diaminopyrimidines that inhibit bacterial dihydrofolate reductase (DHFR).

- Key Differences :

- Deuterated Forms : Trimethoprim-d9 (deuterated at nine positions) is a comparable isotopologue used in pharmacokinetic studies. However, this compound exhibits distinct selectivity for bacterial DHFR isoforms, particularly in Gram-negative pathogens .

- Spectroscopic Properties : Deuterium in this compound shifts NMR signals (e.g., δ 2.5–3.0 ppm for methyl groups) compared to trimethoprim, aiding spectral differentiation .

Trimazosin-d8 Hydrochloride

- Functional Contrast :

- Therapeutic Class : Trimazosin-d8 is a deuterated α1-adrenergic antagonist, whereas this compound targets bacterial folate synthesis.

- Isotopic Purity : Both compounds are deuterated standards, but this compound is optimized for antimicrobial research, while trimazosin-d8 supports cardiovascular drug monitoring .

Pharmacokinetic and Analytical Comparisons

Table 1: Key Properties of this compound and Analogues

| Property | This compound | Ormetoprim (Parent) | Trimethoprim-d9 |

|---|---|---|---|

| Deuterium Positions | 6 | 0 | 9 |

| Primary Use | Analytical standard | Antimicrobial therapy | Analytical standard |

| Half-Life (t₁/₂) | Extended (via LC-MS) | ~4–6 hours (in vivo) | Extended (via LC-MS) |

| Metabolic Stability | High (C-D bonds) | Moderate | High (C-D bonds) |

| Key Applications | Veterinary PK studies | Aquaculture | Human PK studies |

Table 2: Spectral Data Comparison

| Compound | NMR Shifts (δ, ppm) | HRMS (m/z) |

|---|---|---|

| This compound | 2.85 (s, 6H, CD3) | 314.25 [M+H]+ |

| Ormetoprim | 2.30 (s, 6H, CH3) | 308.20 [M+H]+ |

| Trimethoprim-d9 | 3.75 (s, 9H, CD3) | 299.18 [M+H]+ |

Biological Activity

Ormetoprim-d6 is a deuterated derivative of ormetoprim, primarily recognized for its antibacterial properties. This compound functions as a dihydrofolate reductase inhibitor, which is critical in the bacterial synthesis of folic acid. The incorporation of deuterium enhances its stability and improves analytical resolution in studies such as mass spectrometry, allowing for better tracking of metabolic pathways and interactions.

This compound operates by inhibiting the dihydrofolate reductase enzyme, leading to a disruption in folic acid synthesis in bacteria. This action is microbiostatic, meaning it inhibits bacterial growth rather than killing bacteria outright. The effectiveness of this compound is notably enhanced when used in combination with sulfonamides, such as sulfadimethoxine, creating a synergistic effect that significantly increases antimicrobial efficacy against susceptible pathogens.

Comparative Analysis with Other Compounds

The following table highlights the unique features and mechanisms of this compound compared to other similar compounds:

| Compound | Structure Type | Mechanism of Action | Unique Features |

|---|---|---|---|

| Ormetoprim | Diaminopyridine | Dihydrofolate reductase inhibitor | Standard form without isotopic labeling |

| Sulfadimethoxine | Sulfonamide | Inhibits folic acid synthesis | Works synergistically with ormetoprim |

| Trimethoprim | Diaminopyrimidine | Dihydrofolate reductase inhibitor | Often used alone or with sulfonamides |

| Pyrimethamine | Diaminopyrimidine | Dihydrofolate reductase inhibitor | Primarily used against protozoan infections |

| This compound | Diaminopyridine | Dihydrofolate reductase inhibitor | Isotopic labeling for enhanced analytical studies |

This compound's isotopic labeling allows researchers to conduct more precise pharmacokinetic studies without altering its biological activity significantly.

Applications in Research and Development

This compound has various applications in pharmaceutical development and research, particularly in studying antibiotic resistance mechanisms and metabolic pathways. Its unique properties make it valuable for:

- Pharmacological Studies : Understanding the metabolic fate and interactions of antibacterial agents.

- Antibiotic Resistance Research : Investigating resistance patterns in bacterial populations.

- Analytical Chemistry : Enhancing the resolution of mass spectrometry analyses.

Case Studies and Research Findings

Recent studies have demonstrated the efficacy of this compound in combination therapies. For instance, a study highlighted that the combination of ormetoprim with sulfadimethoxine resulted in a significant reduction in bacterial load in aquaculture settings, showcasing its potential to combat antibiotic resistance effectively .

In another research context, the use of this compound was evaluated for its impact on gut microbiota in aquaculture species. The findings indicated that therapeutic levels of this compound could alter microbial diversity temporarily but did not lead to permanent shifts in gut flora composition, suggesting its safety profile when used appropriately .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.